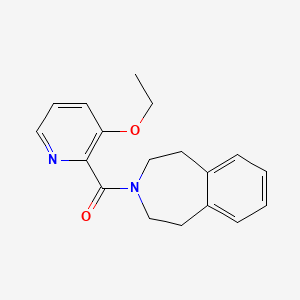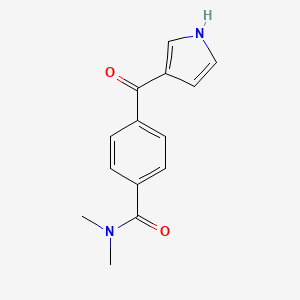![molecular formula C11H18N4O B7585066 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA belongs to the class of pyrrolidinones, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can inhibit the activity of COX-2, reduce the production of pro-inflammatory cytokines, and modulate the activity of GABA receptors. In vivo studies have shown that 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has also been shown to have anxiolytic and sedative effects in animal models.
実験室実験の利点と制限
One of the main advantages of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its diverse biological activity, which makes it a useful tool for studying various biological processes. 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is its potential toxicity, which requires careful handling and disposal. Additionally, the exact mechanism of action of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. One area of interest is the development of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one-based drug delivery systems, which could improve the efficacy and safety of various drugs. Another area of interest is the investigation of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one's effects on other biological processes, such as cell signaling and gene expression. Additionally, the development of new synthetic methods for 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one could improve its availability and purity, which could facilitate further research.
合成法
The synthesis of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one involves the reaction of 1-methylpyrazole-3-carboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then treated with 2-oxo-1-pyrrolidine acetamide to yield 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one. The purity of 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one can be improved by recrystallization or column chromatography.
科学的研究の応用
3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In pharmacology, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors. In material science, 3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one has been used as a building block for the synthesis of various polymers and dendrimers.
特性
IUPAC Name |
3-[(1-methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-7-4-9(11(15)16)12-10-5-6-14(3)13-10/h5-6,8-9H,4,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTYSSPJRZROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
